(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a piperidine ring and a cyclohexane ring, with a methanol group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable piperidine derivative and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the Methanol Group: The next step is the introduction of the methanol group. This can be done via a nucleophilic substitution reaction where a hydroxymethyl group is introduced at the nitrogen atom of the spirocyclic core.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (8-oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride
- (8-thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
Uniqueness
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of an oxygen or sulfur atom in the spirocyclic core, as seen in the similar compounds listed, can significantly alter the compound’s properties and applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-7-9-1-3-10(4-2-9)5-6-11-8-10;/h9,11-12H,1-8H2;1H |
InChI Key |
MXYXNJLJRKVPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.